molecular formula C21H21FN4O3S B2600809 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-22-7

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2600809
CAS No.: 1021266-22-7
M. Wt: 428.48
InChI Key: LYGSWGAFDQNCGJ-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
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Biological Activity

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C24H29FN4O2S
  • Molecular Weight: 456.58 g/mol
  • LogP: 2.7639
  • Polar Surface Area: 47.205 Ų

The compound features a piperazine moiety, a furan ring, and a thiazole group, which are known to enhance biological activity through various mechanisms.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of compounds containing furan and piperazine structures often exhibit antidepressant and anxiolytic properties. For example, several furan derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. One study highlighted the potential of these compounds to act as effective antidepressants without significant neurotoxicity, suggesting that similar derivatives may be beneficial in treating mood disorders .

Antimicrobial Activity

The thiazole component in this compound has been associated with antimicrobial properties. Compounds containing thiazole rings have shown effectiveness against various bacterial strains. A related study demonstrated that thiazole derivatives exhibited significant antibacterial activity, indicating that our compound might also possess similar effects .

Enzyme Inhibition

The compound is believed to exert its biological effects primarily through enzyme inhibition. It is hypothesized that the piperazine moiety interacts with neurotransmitter receptors or enzymes involved in neurotransmission, potentially modulating serotonin and dopamine levels in the brain .

Binding Affinity Studies

Docking studies have shown that compounds with similar structures can bind effectively to target enzymes, including tyrosinase and carbonic anhydrase. These interactions are crucial for understanding the therapeutic potential of this compound in conditions like hyperpigmentation and other metabolic disorders .

Case Studies and Research Findings

  • Antidepressant Activity:
    • A series of furan derivatives were synthesized and tested for their antidepressant effects using forced swim tests (FST). The most potent compound showed significant reductions in despair behavior, correlating with MAO inhibition .
  • Antimicrobial Efficacy:
    • Thiazole derivatives were evaluated against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of antibacterial activity, with some achieving MIC values lower than standard antibiotics .
  • Neuroprotective Effects:
    • Research into the neuroprotective properties of related compounds indicated potential benefits in models of neurodegeneration, suggesting that this compound may also offer protective effects against neuronal damage .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantFuran DerivativesSignificant reduction in FST scores
AntimicrobialThiazole DerivativesEffective against bacterial strains
NeuroprotectivePiperazine DerivativesProtection against neuronal damage

Properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGSWGAFDQNCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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